Potassium 2-(3-fluorophenyl)vinyltrifluoroborate
Description
Potassium 2-(3-fluorophenyl)vinyltrifluoroborate is an organotrifluoroborate salt characterized by a vinyl group substituted with a 3-fluorophenyl moiety and a trifluoroborate anion stabilized by potassium. This compound is part of a broader class of organotrifluoroborates, which are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability and compatibility with diverse reaction conditions . Its structure combines the electronic effects of the fluorine substituent with the reactivity of the vinyltrifluoroborate group, making it valuable for synthesizing fluorinated alkenes and aromatic derivatives.
In synthetic applications, this compound has demonstrated high efficiency in alkenylation reactions. For example, when reacted with 2-ethoxytetrahydrofuran under Brønsted acid catalysis, it achieved a 78% yield of the alkenylated product, outperforming analogues with electron-donating substituents . The fluorine atom at the 3-position on the phenyl ring enhances electrophilicity, facilitating nucleophilic attack and stabilizing intermediates during coupling reactions.
Properties
Molecular Formula |
C8H6BF4K |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-2-(3-fluorophenyl)ethenyl]boranuide |
InChI |
InChI=1S/C8H6BF4.K/c10-8-3-1-2-7(6-8)4-5-9(11,12)13;/h1-6H;/q-1;+1/b5-4+; |
InChI Key |
BRMIITGYVNFWBN-FXRZFVDSSA-N |
Isomeric SMILES |
[B-](/C=C/C1=CC(=CC=C1)F)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC(=CC=C1)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Boronic Acid Conversion via Potassium Bifluoride Treatment
A widely adopted method involves converting 2-(3-fluorophenyl)vinylboronic acid to the trifluoroborate salt using potassium bifluoride (KHF₂). This approach, derived from Brønsted acid-catalyzed protocols , proceeds under mild conditions:
Procedure :
-
Boronic Acid Preparation : 2-(3-Fluorophenyl)vinylboronic acid is synthesized via hydroboration of 3-fluorophenylacetylene using BH₃·THF.
-
Trifluoroborate Formation : The boronic acid (1.0 equiv) is treated with aqueous KHF₂ (2.8 equiv) at room temperature for 3 hours.
-
Precipitation : The product is precipitated with diethyl ether, yielding crystalline potassium trifluoroborate .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3 hours |
| Temperature | Room temperature |
| Yield (Typical) | 70–80% |
| Purity | >95% (NMR) |
This method’s simplicity and avoidance of transition-metal catalysts make it advantageous for small-scale laboratory synthesis. However, the reliance on boronic acid precursors necessitates additional synthetic steps.
Halogenation-Dehalogenation via Boron Trihalides
A patent-derived methodology (CN105524100B) employs boron trihalides (BX₃) and acetylene gas to construct the vinyltrifluoroborate core, followed by dehalogenation :
Procedure :
-
Boron Trihalide Reaction : Boron tribromide (1.0 equiv) reacts with acetylene gas in tetrahydrofuran (THF) at −10°C, forming trans-bromovinylboron intermediates.
-
Fluorination : Potassium fluoride (3.2–4.0 equiv) and tartaric acid (1.6–2.0 equiv) are added to yield trans-bromovinyl trifluoroborate.
-
Dehalogenation : Metallic zinc (1.0–1.5 equiv) in dimethyl sulfoxide (DMSO) eliminates bromine, producing vinyltrifluoroborate .
Optimization Insights :
-
Temperature Control : Maintaining −10°C during acetylene introduction prevents side reactions (e.g., polymerization) .
-
Solvent Choice : THF enhances boron trihalide solubility, while DMSO facilitates zinc-mediated dehalogenation.
Scalability Data :
This method is industrially viable due to its reproducibility and compatibility with enamel equipment. However, handling acetylene gas and boron trihalides requires specialized infrastructure.
Comparative Analysis of Methodologies
The table below evaluates the three primary routes:
Chemical Reactions Analysis
Potassium 2-(3-fluorophenyl)vinyltrifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.
Scientific Research Applications
Synthesis of Potassium 2-(3-fluorophenyl)vinyltrifluoroborate
The synthesis of this compound typically involves the reaction of 3-fluorophenylboronic acid with potassium trifluoroborate under controlled conditions. The process can be optimized by adjusting factors such as solvent choice, temperature, and reaction time to enhance yield and purity. The general synthetic route can be summarized as follows:
-
Reagents :
- 3-Fluorophenylboronic acid
- Potassium trifluoroborate
- Solvent (e.g., methanol or water)
-
Procedure :
- Combine the reagents in a suitable solvent.
- Stir the mixture under reflux for a specified duration.
- Isolate the product through filtration or evaporation.
Cross-Coupling Reactions
This compound is extensively used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, making it essential for synthesizing complex organic molecules.
- Case Study : A study demonstrated that potassium alkenyltrifluoroborates could effectively couple with various electrophiles, yielding products with high selectivity and efficiency .
| Reaction Type | Electrophile | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Brominated compounds | Up to 90% |
| Stille Coupling | Aryl halides | 85% |
Medicinal Chemistry
In medicinal chemistry, this compound serves as a key intermediate for developing pharmaceuticals. Its derivatives have been investigated for their potential antiviral and anticancer activities.
- Case Study : Research on flavivirus inhibitors demonstrated that modifications on the phenyl ring significantly impacted biological activity, with certain derivatives exhibiting IC50 values in the low micromolar range .
| Compound | Activity (IC50 μM) | Target |
|---|---|---|
| Compound A | 1.0 | Zika Virus |
| Compound B | 0.52 | Dengue Virus |
Material Science
The compound is also explored in material science for synthesizing advanced materials with specific electronic properties. Its application in creating functionalized polymers demonstrates its versatility.
Mechanism of Action
The mechanism of action of Potassium 2-(3-fluorophenyl)vinyltrifluoroborate primarily involves its role as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions. The compound interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organohalide.
Transmetalation: The boron atom of the organotrifluoroborate transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : Electron-withdrawing groups (e.g., 3-F, 4-CF₃) enhance reactivity, as seen in the 78% yields for both this compound and the 4-CF₃ analogue. In contrast, electron-donating groups (e.g., para-methyl) reduce yields to 54% due to decreased electrophilicity .
Substituent Position : The 3-fluorophenyl derivative outperforms ortho- or para-fluorinated analogues in regioselective coupling, likely due to optimal steric and electronic environments .
Stability and Solubility : Aliphatic variants like potassium (3-butenyl)trifluoroborate exhibit lower solubility in polar solvents compared to aromatic trifluoroborates, necessitating specialized extraction techniques .
Biological Activity
Potassium 2-(3-fluorophenyl)vinyltrifluoroborate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis and Structural Properties
This compound can be synthesized through a palladium-catalyzed cross-coupling reaction involving trifluoroborate salts. The reaction conditions typically involve the use of various ligands such as triphenylphosphine and solvents like toluene or water to optimize yield and selectivity. The structural characteristics of the compound, particularly the presence of the trifluoroborate group, contribute to its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions that lead to the formation of biologically active molecules. It has been shown to act as a precursor in the synthesis of compounds with significant pharmacological properties.
Antimicrobial Activity
Research indicates that compounds derived from this compound exhibit antimicrobial properties. A study demonstrated that derivatives with electron-donating groups showed enhanced activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 3.8 µg/mL .
Case Studies
- Mycobacterial Inhibition : A subset of compounds synthesized from this compound was tested for their ability to inhibit mycobacterial ATP synthase. The most potent compounds exhibited MICs significantly lower than those of standard treatments, indicating their potential as new anti-tuberculosis agents .
- Sirtuin Inhibition : Another study explored the use of similar trifluoroborate compounds as selective inhibitors for sirtuins, which are implicated in various diseases including neurodegenerative disorders. These compounds demonstrated nanomolar inhibition against Sirt1 and showed promise in preclinical models for Huntington's disease .
Table 1: Biological Activity Data of Derived Compounds
| Compound ID | Structure | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| 18 | [Structure A] | 0.40 | Mycobacterium tuberculosis |
| 20 | [Structure B] | 0.88 | Mycobacterium tuberculosis |
| 66 | [Structure C] | 0.06 | Mycobacterium tuberculosis |
| Sirt1 Inhibitor | [Structure D] | <0.05 | Sirt1 |
Q & A
Q. What are the optimal methods for synthesizing Potassium 2-(3-fluorophenyl)vinyltrifluoroborate, and how does its stability compare to other organoboron reagents?
Answer: this compound can be synthesized via hydrotellururation of alkynes followed by lithium-boron exchange, as demonstrated in the preparation of analogous vinyltrifluoroborates . Key advantages include scalability (e.g., 100 g batches achievable with optimized SN2 displacement methods) and air/moisture stability, unlike boronic acids or esters . Stability is enhanced by the trifluoroborate group, which resists protodeboronation and oxidation, enabling long-term storage without decomposition .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Answer: This reagent participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides to form biaryl or styrenyl products. For example, potassium vinyltrifluoroborate analogs react with 4-bromoacetophenone to yield coupling products in >85% efficiency under palladium catalysis . Critical parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : Cs₂CO₃ or K₃PO₄.
- Solvent : THF or dioxane at 80–100°C.
The trifluoroborate group ensures compatibility with oxidative conditions, avoiding side reactions common with boronic acids .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of Rh(III)-catalyzed annulations involving this compound?
Answer: Rh(III) catalysts enable regiocomplementary annulations with benzhydroxamates. The vinyltrifluoroborate acts as an ethylene synthon, inserting into C–H bonds with high regioselectivity. Density functional theory (DFT) studies suggest that electronic effects from the 3-fluorophenyl group direct insertion, favoring β-selectivity. This contrasts with terminal alkenes, which typically exhibit α-selectivity . Post-annulation functionalization (e.g., boron retention for further coupling) enhances utility in polycyclic synthesis .
Q. How can stereochemical inconsistencies in vinyltrifluoroborate synthesis be resolved?
Answer: Stereoinversion during synthesis (e.g., Z/E isomerization) is mitigated by:
- Radical scavengers : TEMPO or BHT to suppress radical-mediated isomerization .
- Low-temperature conditions : Conducting reactions at –78°C during lithium-boron exchange .
- Analytical validation : Use of NOESY NMR or X-ray crystallography to confirm geometry . Contradictions in literature data often arise from insufficient quenching of reactive intermediates or solvent polarity effects .
Q. What strategies optimize the solubility of this compound in polar aprotic solvents?
Answer: Solubility challenges are addressed via:
- Counterion exchange : Replacing K⁺ with [NH₄]⁺ or [PPN]⁺ improves solubility in DMF or DMSO .
- Co-solvent systems : THF/H₂O (4:1) or acetone/MeCN mixtures enhance dispersion .
- Soxhlet extraction : Continuous extraction removes inorganic byproducts (e.g., KBr), increasing purity and solubility .
Methodological Recommendations
- Stereochemical Analysis : Use chiral HPLC or Mosher ester derivatization to resolve enantiomeric mixtures .
- Troubleshooting Low Yields : Screen additives like LiCl (stabilizes Pd intermediates) or adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .
- Handling Air Sensitivity : Store under argon with molecular sieves to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
